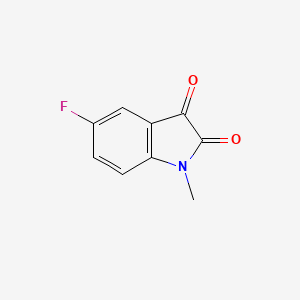5-fluoro-1-methyl-1H-indole-2,3-dione
CAS No.: 773-91-1
Cat. No.: VC1991590
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 773-91-1 |
|---|---|
| Molecular Formula | C9H6FNO2 |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 5-fluoro-1-methylindole-2,3-dione |
| Standard InChI | InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 |
| Standard InChI Key | VHJRLOILUKMNEY-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)F)C(=O)C1=O |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C(=O)C1=O |
Introduction
5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-fluoro-1-methylindole-2,3-dione, is a chemical compound with the CAS number 773-91-1. It belongs to the indole family, which is a class of compounds known for their diverse biological activities and applications in pharmaceuticals. This compound is particularly noted for its role in the synthesis of various derivatives with potential therapeutic effects.
Synthesis and Applications
5-Fluoro-1-methyl-1H-indole-2,3-dione is used in the preparation of polyfluoro-substituted phenylsulfonylindolone compounds, which are of interest in medicinal chemistry for their potential biological activities . The synthesis of this compound typically involves modifications of the indole ring, such as alkylation and the introduction of electron-withdrawing groups, which are crucial for enhancing its biological activity .
Biological Activities
Research has shown that derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione, particularly those with thiosemicarbazone substitutions, exhibit promising anticancer and antituberculosis activities. These compounds have been tested against various cell lines, including A549 and U-87 MG for anticancer activity, and MTB H37Rv for antituberculosis activity .
Anticancer Activity
-
Cell Lines Tested: A549, U-87 MG
-
Method: MTT assay to determine IC₅₀ values
-
Findings: R2 methyl-substituted derivatives generally show higher anticancer activity than R2 ethyl-substituted derivatives .
Antituberculosis Activity
-
Cell Line Tested: MTB H37Rv
-
Method: MTT assay to determine IC₅₀ values
-
Findings: Ethyl substitution at the R2 position tends to increase antituberculosis activity .
Research Findings
Recent studies have focused on the synthesis and evaluation of thiosemicarbazone derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione. These derivatives have shown significant promise in both anticancer and antituberculosis assays. The introduction of electron-withdrawing groups and alkylation at specific positions on the indole ring are key factors in enhancing biological activity .
Spectroscopic Analysis
Spectral data, including UV, IR, ¹H NMR, and MS, are used to confirm the molecular structure of these compounds. For instance, the Z-conformer of a related compound was characterized using NMR spectroscopy and X-ray single crystal diffraction analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume